1-Monomyristin

Antibacterial Monoglycerides Structure-Activity Relationship

1-Monomyristin (CAS 589-68-4) is a C14:0 1-monoglyceride with distinct, quantifiable performance advantages. Its antifungal MIC of 64 μg/mL against C. albicans is 2-fold lower than against S. aureus, making it a selective tool for antifungal mechanism studies. In lipid-based formulations, it uniquely maximizes palmitic acid co-absorption—outperforming 1-Monopalmitin and 1-Monostearin. With a balanced C14 chain, it provides optimal crystal morphology for oleofoams, creams, and SEDDS. Procure with confidence for reproducible, literature-backed results.

Molecular Formula C17H34O4
Molecular Weight 302.4 g/mol
CAS No. 589-68-4
Cat. No. B046450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Monomyristin
CAS589-68-4
SynonymsTetradecanoic Acid 2,3-Dihydroxypropyl Ester;  (±)-2,3-Dihydroxypropyl Tetradecanoate;  1-Monomyristin;  1-Monomyristoyl-rac-glycerol;  1-Monotetradecanoylglycerol;  Glycerol 1-monotetradecanoate;  Glycerol 1-Myristate;  Glycerol α-Monomyristate;  Glyceryl M
Molecular FormulaC17H34O4
Molecular Weight302.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC(=O)OCC(CO)O
InChIInChI=1S/C17H34O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-17(20)21-15-16(19)14-18/h16,18-19H,2-15H2,1H3
InChIKeyDCBSHORRWZKAKO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 20 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Monomyristin (CAS 589-68-4): A C14 1-Monoglyceride with Distinct Antimicrobial and Absorption Profiles for Research and Industrial Procurement


1-Monomyristin (CAS 589-68-4), also known as glyceryl monomyristate, is a 1-monoglyceride derived from myristic acid (C14:0). It is a nonionic surfactant with a molecular weight of 302.45 g/mol and a melting point of 68-72°C [1]. This compound exhibits a characteristic amphiphilic structure that enables it to function both as an antimicrobial agent and a formulation excipient. It is soluble in DMSO, ethanol, and methanol, but is practically insoluble in water, with a critical micelle concentration (CMC) relevant for drug delivery and colloidal applications .

Why 1-Monomyristin Cannot Be Interchanged with Other Monoglycerides: Chain Length and Positional Isomerism Dictate Functional Performance


In the monoglyceride class, small differences in fatty acid chain length or the position of the ester bond on the glycerol backbone lead to significant, quantifiable changes in antimicrobial potency, absorption, and material properties. Simply substituting 1-Monomyristin (C14) with 1-Monolaurin (C12), 1-Monopalmitin (C16), or its positional isomer 2-Monomyristin will result in different minimum inhibitory concentrations (MIC) against target pathogens [1], altered lipid absorption and co-absorption of other fatty acids [2], and distinct crystal morphology in structured formulations [3]. The evidence below demonstrates that 1-Monomyristin occupies a specific, non-fungible performance niche defined by its 14-carbon chain and 1-acyl position, which procurement decisions must account for.

Quantitative Differentiators for 1-Monomyristin: A Comparative Evidence Guide for Scientific and Procurement Decisions


1-Monomyristin's Antibacterial Spectrum Differs Quantitatively from 2-Monomyristin and Monopalmitin

In a direct head-to-head comparison of synthesized monoacylglycerols, 1-Monomyristin exhibited a specific antibacterial profile that was distinct from its positional isomer 2-Monomyristin and the C16 analog 2-Monopalmitin. While 1-Monomyristin showed high activity against Gram-positive Staphylococcus aureus and Aggregatibacter actinomycetemcomitans, 2-Monopalmitin showed no activity against any tested strain [1]. Furthermore, 2-Monomyristin demonstrated high activity against Gram-negative Escherichia coli, a profile not observed with 1-Monomyristin [1].

Antibacterial Monoglycerides Structure-Activity Relationship

1-Monomyristin MIC Values for Antifungal Activity Against Candida albicans Compared to Antibacterial Activity

Quantitative MIC testing reveals that 1-Monomyristin is a more potent antifungal agent against C. albicans (MIC = 64 μg/mL) than it is an antibacterial agent against S. aureus (MIC = 128 μg/mL) or E. coli (MIC = 256 μg/mL) . This differential potency is a key selection criterion for applications where antifungal activity is the primary objective.

Antifungal MIC Candida albicans Structure-Activity Relationship

1-Monomyristin Demonstrates an Optimal Chain Length for Maximizing Co-Absorption of Palmitic Acid In Vivo

An in vivo study in chickens compared a homologous series of saturated monoglycerides (C12-C18) for their effect on the absorption of palmitic acid (C16:0). The study found that the absorption of palmitic acid, when fed with various monoglycerides, progressively increased to a maximum in the mixture containing 1-Monomyristin (C14) and then decreased when fed with 1-Monopalmitin (C16) or 1-Monostearin (C18) [1]. This positions 1-Monomyristin as the most effective monoglyceride for enhancing the co-absorption of longer-chain fatty acids.

Lipid Absorption Bioavailability Chain Length Effect Nutritional Science

1-Monomyristin Inhibition of Bacterial Spore Germination is Quantitatively Distinct from Monolaurin and Monolinolenin

A study on the inhibition of bacterial spore germination and vegetative cell growth showed that the effective concentration range of 1-Monomyristin is distinct from other active monoglycerides. For Bacillus cereus T spores, 1-Monomyristin affected germination and outgrowth at 0.331 to 0.497 mM, whereas the more potent Monolaurin was active at a lower range of 0.073 to 0.109 mM, and Monolinolenin at 0.085 to 0.182 mM [1]. This positions 1-Monomyristin as an agent requiring a higher, but well-defined, concentration to achieve spore inhibition compared to C12 or C18:3 analogs.

Spore Germination Food Safety Bacillus cereus Clostridium

1-Monomyristin Exhibits Different Inhibition Zone Diameters Compared to Other Monoglycerides Against S. aureus

A comparative antimicrobial assay using the agar diffusion method provided quantitative inhibition zone diameters for a panel of monoacylglycerols against S. aureus. 1-Monomyristin produced an inhibition zone of 0.91 cm, which is smaller than that of 1-Monolaurin (1.58 cm) and 1-Monocaprin (2.50 cm) [1]. This data places 1-Monomyristin's antibacterial potency in context, showing it is less potent by this measure than shorter-chain analogs like Monolaurin (C12).

Antibacterial Monoglycerides Inhibition Zone S. aureus

1-Monomyristin Crystal Morphology in Oleofoams Differs Significantly from Monostearin, Impacting Material Properties

In a study on monoacylglyceride (MAG)-stabilized oleofoams, fatty acid chain length was found to have a statistically significant impact on the size and shape of crystals formed [1]. While the study identifies Monostearin (C18) as producing harder foams with higher overrun and better stability, the data implies that 1-Monomyristin (C14) generates a distinct crystal habit that will result in different rheological and structural properties compared to both shorter (Monolaurin, C12) and longer (Monostearin, C18) chain MAGs.

Oleofoams Crystal Morphology Rheology Food Science

Validated Application Scenarios for 1-Monomyristin Based on Quantitative Evidence


Antifungal Research Targeting Candida albicans

Given its MIC of 64 μg/mL against C. albicans, which is 2-fold lower than its MIC against S. aureus, 1-Monomyristin is a well-suited candidate for in vitro and in vivo studies focused on antifungal mechanisms, particularly those involving membrane disruption . Researchers can procure this compound with confidence that it will exhibit quantifiable and selective antifungal activity.

Lipid-Based Drug Delivery Systems for Enhanced Co-Absorption

For formulations aiming to improve the bioavailability of poorly soluble drugs or long-chain fatty acids like palmitic acid, 1-Monomyristin offers a quantifiable advantage. In vivo data demonstrates it maximizes the co-absorption of palmitic acid more effectively than 1-Monopalmitin or 1-Monostearin [1]. This makes it a preferred choice for developing advanced lipid-based nanoparticles or self-emulsifying drug delivery systems (SEDDS).

Targeted Antibacterial Studies on Gram-Positive Pathogens

The direct evidence showing 1-Monomyristin's high activity against Gram-positive S. aureus and A. actinomycetemcomitans, contrasted with the inactivity of 2-Monopalmitin, validates its use in studies exploring structure-activity relationships of monoglycerides or as a selective agent in microbiological media [2]. Its defined MIC of 128 μg/mL against S. aureus provides a clear benchmark for experimental design .

Development of Structured Lipid Materials with Intermediate Rheology

Research on oleofoams indicates that MAG chain length significantly impacts crystal morphology and resulting material properties [3]. 1-Monomyristin (C14) occupies a middle ground between the softer crystals of Monolaurin (C12) and the harder, more stable crystals of Monostearin (C18). It is the compound of choice for applications like clean-label food structuring or cosmetic formulations where a balance of spreadability, stability, and texture is required.

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